N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a dimethylaminoethyl group, a methylbenzo[d]thiazolyl moiety, and a phenylacetamide backbone. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety, which can exhibit fluorescence under certain conditions. This makes it useful for imaging and tracking biological processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, the compound’s properties might be exploited for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride typically involves multiple steps:
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Formation of the Benzo[d]thiazole Ring: : The synthesis begins with the formation of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring.
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Attachment of the Dimethylaminoethyl Group: : The next step involves the alkylation of the benzo[d]thiazole derivative with 2-chloro-N,N-dimethylethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.
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Formation of the Phenylacetamide Moiety: : The final step involves the acylation of the intermediate with phenylacetyl chloride. This reaction is typically performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Conversion to Hydrochloride Salt: : The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the benzo[d]thiazole ring or the phenylacetamide moiety, potentially leading to the formation of reduced analogs with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating their activity. The dimethylaminoethyl group can enhance its ability to cross cell membranes, while the benzo[d]thiazole moiety might interact with specific protein targets, influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(benzothiazol-2-yl)-2-phenylacetamide
- N-(2-(dimethylamino)ethyl)-N-(6-methylbenzothiazol-2-yl)-2-phenylacetamide
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is unique due to the presence of the 6-methyl group on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS.ClH/c1-15-9-10-17-18(13-15)25-20(21-17)23(12-11-22(2)3)19(24)14-16-7-5-4-6-8-16;/h4-10,13H,11-12,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXHZLKOWGQRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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